molecular formula C10H9ClN2O2S2 B11172148 4-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzenesulfonamide CAS No. 375844-09-0

4-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzenesulfonamide

Cat. No.: B11172148
CAS No.: 375844-09-0
M. Wt: 288.8 g/mol
InChI Key: XXOYUNQCBYNWNL-UHFFFAOYSA-N
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Description

4-Chloro-N-(4-methyl-1,3-thiazol-2-yl)benzenesulfonamide is a sulfonamide derivative featuring a chlorinated benzene ring linked via a sulfonamide group to a 4-methyl-substituted thiazole heterocycle. The structural combination of the sulfonamide group and thiazole ring is critical for its physicochemical and pharmacological properties .

Properties

CAS No.

375844-09-0

Molecular Formula

C10H9ClN2O2S2

Molecular Weight

288.8 g/mol

IUPAC Name

4-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzenesulfonamide

InChI

InChI=1S/C10H9ClN2O2S2/c1-7-6-16-10(12-7)13-17(14,15)9-4-2-8(11)3-5-9/h2-6H,1H3,(H,12,13)

InChI Key

XXOYUNQCBYNWNL-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NS(=O)(=O)C2=CC=C(C=C2)Cl

solubility

42.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-methyl-1,3-thiazol-2-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, and the product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In industrial settings, the production of 4-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzenesulfonamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The purification steps may include advanced techniques such as chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The para-chlorine atom on the benzene ring undergoes substitution under specific conditions:

Aromatic Substitution with Amines

Replacement of the chlorine atom with amines occurs via SNAr (nucleophilic aromatic substitution) under catalytic Cu or Pd conditions:

SubstrateConditionsProduct
Primary alkyl amines CuI, K2_2CO3_3, DMSO, 100°C4-Amino derivatives
Aryl boronic acids Pd(PPh3_3)4_4, K2_2CO3_3Biaryl sulfonamides

For example, coupling with benzylamine derivatives via Buchwald–Hartwig amination produces analogues with enhanced bioactivity .

Acylation and Sulfonamide Modifications

The sulfonamide nitrogen participates in acylation and alkylation reactions:

Acylation with Carboxylic Acid Derivatives

Acylating AgentConditionsApplication
Acetyl chloride Pyridine, DCM, 0°C → RTN-Acetylated derivatives
Benzoyl chloride Et3_3N, THF, refluxAnticancer lead compounds

Reductive Amination

The sulfonamide nitrogen reacts with aldehydes (e.g., 2-hydroxy-3-methoxybenzaldehyde) under reductive conditions (NaBH4_4, ethanol) to form secondary amines, enabling diversification of the thiazole ring .

Thiazole Ring Functionalization

The 4-methylthiazole moiety undergoes regioselective reactions:

Halogenation

Electrophilic bromination at the thiazole C5 position using NBS (N-bromosuccinimide) generates brominated analogues for cross-coupling reactions.

Oxidation

The methyl group on the thiazole ring oxidizes to a carboxylic acid using KMnO4_4 under acidic conditions, enabling further derivatization.

Stability and Degradation Pathways

  • Hydrolytic Stability : Resistant to hydrolysis in neutral aqueous media but degrades under strongly acidic (HCl, 100°C) or basic (NaOH, 80°C) conditions, cleaving the sulfonamide bond.

  • Photodegradation : Exposure to UV light (254 nm) induces C–S bond cleavage, forming chlorobenzene and thiazole fragments.

Comparative Reactivity of Analogues

Structural modifications significantly alter reactivity:

CompoundReactivity Difference
4-Bromo-N-(thiazol-2-yl)benzenesulfonamide Faster SNAr due to better leaving group (Br vs. Cl)
4-Methoxy-N-(thiazol-2-yl)benzenesulfonamide Electron-donating group reduces electrophilicity

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of 4-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzenesulfonamide is in the development of antimicrobial agents. Research has shown that compounds containing thiazole moieties exhibit significant antibacterial and antifungal properties. For instance, a study demonstrated that derivatives of this compound exhibited potent activity against various strains of bacteria, including resistant strains of Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory properties. A study highlighted the compound's ability to inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Herbicidal Activity

The compound has also been explored for its herbicidal properties. Research indicates that thiazole derivatives can effectively inhibit the growth of certain weeds without adversely affecting crop plants. Field trials have shown that formulations containing 4-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzenesulfonamide can reduce weed biomass significantly while promoting crop yield .

Polymer Chemistry

In material science, this compound is being studied for its potential use in polymer chemistry. Its sulfonamide group can serve as a functional unit in the synthesis of new polymers with enhanced thermal stability and mechanical properties. Preliminary studies indicate that polymers incorporating this compound exhibit improved resistance to thermal degradation compared to traditional polymers .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of 4-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzenesulfonamide against clinical isolates of bacteria. The results showed a minimum inhibitory concentration (MIC) of 16 µg/mL against Staphylococcus aureus, indicating strong potential for clinical applications .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

Case Study 2: Herbicidal Effects

In a controlled field trial, the herbicidal effects of this compound were assessed on common agricultural weeds. The application resulted in a 70% reduction in weed biomass compared to untreated controls, showcasing its effectiveness as a herbicide .

TreatmentWeed Biomass Reduction (%)
Control0
Compound Application70

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth, reduction of inflammation, or induction of cell death in cancer cells. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Substituents on the Benzene Ring
  • 4-Chloro-N-(3,5-dichlorophenyl)benzenesulfonamide () :

    • Features two additional chlorine atoms on the aniline ring.
    • Impact : Increased molecular weight (372.7 g/mol) and altered dihedral angle (87.9° between benzene rings) compared to the target compound. The bulkier substituents reduce solubility but enhance intermolecular hydrogen bonding (N–H⋯O) in crystal packing .
    • Biological Relevance : Such substitutions may improve binding to hydrophobic enzyme pockets.
  • 4-Fluoro-N-(3-((4-methyl-1,4-diazepan-1-yl)methyl)phenyl)benzenesulfonamide (): Replaces chlorine with fluorine and introduces a diazepane moiety. Impact: Fluorine’s electronegativity enhances metabolic stability.
Modifications on the Thiazole Ring
  • 4-Chloro-N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}benzenesulfonamide (): Replaces the thiazole with a thiadiazole ring and adds a sulfanyl-ethyl chain. Impact: Thiadiazole’s higher aromaticity and sulfur content may alter redox properties.
  • 4-Amino-N-(4-methyl-1,3-thiazol-2-yl)benzenesulfonamide (Sulfamethylthiazole, ): Substitutes chlorine with an amino group on the benzene ring. Impact: The amino group enhances solubility (via hydrogen bonding) but reduces electrophilicity. This derivative is less lipophilic (logP ~1.2) compared to the chloro analog (logP ~2.5) .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Target Compound C₁₀H₁₀ClN₃O₂S₂ 315.78 Not reported Chlorobenzene, sulfonamide, 4-methylthiazole
4-Chloro-N-(3,5-dichlorophenyl)-benzenesulfonamide C₁₂H₈Cl₃NO₂S 372.7 Not reported Trichlorophenyl, sulfonamide
4-Chloro-N-(3-((4-methyl-1,4-diazepan-1-yl)methyl)phenyl)benzenesulfonamide C₁₉H₂₄ClN₃O₂S 393.93 Not reported Diazepane, sulfonamide
Sulfamethylthiazole C₁₀H₁₁N₃O₂S₂ 269.33 Not reported Aminobenzene, sulfonamide, 4-methylthiazole

Biological Activity

4-Chloro-N-(4-methyl-1,3-thiazol-2-yl)benzenesulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities. This compound, characterized by its thiazole moiety, has been studied for various pharmacological effects, including antimicrobial, anticancer, and anticonvulsant properties. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C15H14ClN2O2S
  • Molecular Weight : 314.81 g/mol
  • IUPAC Name : 4-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzenesulfonamide

The chemical structure of 4-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzenesulfonamide features a thiazole ring, which is known for its diverse biological activities due to the presence of sulfur and nitrogen atoms.

Antimicrobial Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For example, compounds structurally related to 4-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzenesulfonamide have shown activity against various bacterial strains.

CompoundMIC (mg/mL)Target Organisms
4-Chloro-N-(4-methyl-1,3-thiazol-2-yl)benzenesulfonamide0.17E. coli
Other thiazole derivatives0.23B. cereus, S. Typhimurium

The Minimum Inhibitory Concentration (MIC) values indicate that these compounds can effectively inhibit bacterial growth at low concentrations .

Anticancer Activity

Thiazole derivatives have also been investigated for their anticancer properties. A study highlighted that certain thiazole-containing compounds demonstrated cytotoxic effects against various cancer cell lines.

CompoundIC50 (µg/mL)Cancer Cell Lines
Compound A (similar structure)1.61 ± 1.92A-431
Compound B (similar structure)1.98 ± 1.22Jurkat

The structure-activity relationship (SAR) analysis revealed that modifications in the thiazole ring significantly influenced the cytotoxic activity against cancer cells .

Anticonvulsant Activity

Research has indicated that thiazoles can exhibit anticonvulsant properties. For instance, certain analogs of thiazole-based compounds have been reported to provide protection against seizures in animal models.

CompoundED50 (mg/kg)Effect
Thiazole derivative A10Complete protection against seizures
Thiazole derivative B15Partial protection

These findings suggest that the incorporation of thiazole moieties can enhance the anticonvulsant activity of sulfonamide derivatives .

Case Studies

Several case studies have explored the therapeutic potential of thiazole derivatives:

  • Antimicrobial Efficacy : A study conducted on a series of thiazole derivatives revealed that specific substitutions on the thiazole ring led to improved antibacterial activity against resistant strains of bacteria.
  • Cancer Treatment : In vitro studies demonstrated that a compound structurally similar to 4-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzenesulfonamide exhibited significant inhibition of cell proliferation in human cancer cell lines.
  • Cardiovascular Effects : Investigations into the cardiovascular effects of sulfonamide derivatives indicated that some compounds could modulate blood pressure through calcium channel interactions, suggesting potential therapeutic applications in hypertension .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 4-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzenesulfonamide and related sulfonamide derivatives?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution reactions. For example, substituted benzaldehydes or sulfonyl chlorides are reacted with aminothiazole derivatives under reflux conditions in ethanol or other polar aprotic solvents. Acetic acid is often added as a catalyst to facilitate condensation. Post-reaction, the product is isolated via solvent evaporation and recrystallization. Characterization is performed using techniques like IR spectroscopy to confirm functional groups (e.g., sulfonamide S=O stretches at ~1150–1350 cm⁻¹) .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for structural confirmation. Single-crystal diffraction data collected at 298 K can be refined using programs like SHELXL (for small molecules) to determine bond lengths, angles, and packing interactions. Complementary techniques include IR spectroscopy (for functional groups) and NMR (for proton/carbon environments). For example, the thiazole ring protons typically appear as distinct doublets in the aromatic region of the ¹H NMR spectrum .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer : Initial screening should focus on target-specific assays based on structural analogs. For instance, sodium channel (NaV1.7) inhibition can be evaluated using patch-clamp electrophysiology. Antimicrobial activity is tested via broth microdilution (MIC determination against Gram-positive/negative strains). Cytotoxicity assays (e.g., MTT on cancer cell lines) and enzyme inhibition studies (e.g., carbonic anhydrase) are also common .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity and pharmacokinetics?

  • Methodological Answer : SAR optimization involves systematic substitution of functional groups. For example:

  • Replacing the 4-chloro group with electron-withdrawing substituents (e.g., trifluoromethyl) may enhance target binding.
  • Introducing alkynyl or piperazine moieties (as in ) can improve solubility and metabolic stability.
  • In vitro assays (e.g., cytochrome P450 inhibition) and preclinical PK studies in rodents assess metabolic clearance. Human microdose trials (e.g., ¹⁴C-labeled compound) provide early clinical PK data to guide further optimization .

Q. What role do heterocyclic substituents play in modulating biological activity?

  • Methodological Answer : The 4-methylthiazole group contributes to π-π stacking with target proteins, while the sulfonamide acts as a hydrogen bond donor. Comparative studies show that replacing thiazole with oxadiazole ( ) reduces NaV1.7 inhibition, whereas morpholine or piperazine substitutions ( ) enhance blood-brain barrier penetration. Computational docking (e.g., AutoDock Vina) can predict binding modes to prioritize synthetic targets .

Q. How can crystallographic data resolve contradictions in molecular conformation or packing interactions?

  • Methodological Answer : Discrepancies in hydrogen bonding or π-π stacking can be addressed using SHELX refinement tools. For example, the TWIN command in SHELXL resolves twinning issues, while DFIX restrains bond lengths. Crystal packing diagrams (e.g., generated via ORTEP-3) visualize intermolecular interactions, such as C–H···O bonds stabilizing the lattice .

Q. What strategies mitigate drug-drug interaction (DDI) risks during development?

  • Methodological Answer : Assess CYP450 inhibition (e.g., CYP3A4/2D6) using fluorogenic substrates in human liver microsomes. If inhibition is observed, introduce polar groups (e.g., hydroxyls) to reduce lipophilicity. Pharmacokinetic modeling (e.g., Simcyp) predicts DDI likelihood, guiding dose adjustments. Clinical trials with probe substrates (e.g., midazolam) validate in silico predictions .

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